molecular formula C24H21F2NO3 B11276459 N-(3,4-difluorophenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

N-(3,4-difluorophenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B11276459
M. Wt: 409.4 g/mol
InChI Key: JNIALEKMXLPOND-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group, a benzofuran moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated reagents.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the difluorophenyl group and the benzamide structure using amide bond formation reactions, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide: can be compared with other benzamide derivatives and benzofuran-containing compounds.

    Similar Compounds: N-(3,4-difluorophenyl)benzamide, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide.

Uniqueness

The uniqueness of N-(3,4-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide lies in its specific combination of functional groups, which may confer unique biological activity or material properties not found in other similar compounds.

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide

InChI

InChI=1S/C24H21F2NO3/c1-24(2)13-17-4-3-5-21(22(17)30-24)29-14-15-6-8-16(9-7-15)23(28)27-18-10-11-19(25)20(26)12-18/h3-12H,13-14H2,1-2H3,(H,27,28)

InChI Key

JNIALEKMXLPOND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F)C

Origin of Product

United States

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